O-(4-Bromophenyl) Ethanethioate
Overview
Description
O-(4-Bromophenyl) Ethanethioate is an organic compound with the molecular formula C8H7BrOS. It is a derivative of ethanethioic acid where the hydrogen atom of the thiol group is replaced by a 4-bromophenyl group. This compound is known for its applications in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Bromophenyl) Ethanethioate can be synthesized through the reaction of 4-bromothiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Reactants: 4-bromothiophenol and acetyl chloride
Conditions: Pyridine as a base, room temperature
Reaction: [ \text{C}_6\text{H}_4\text{BrSH} + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{BrSCOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 4-bromophenyl ethanethioate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromophenyl) Ethanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction can lead to the formation of thiols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Various substituted phenyl ethanethioates
Scientific Research Applications
O-(4-Bromophenyl) Ethanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromophenyl ethanethioate involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to modifications that affect protein function. The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl ethanethioate
- 4-Methylphenyl ethanethioate
- 4-Aminophenyl ethanethioate
Comparison
O-(4-Bromophenyl) Ethanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine atom can participate in halogen bonding, influencing the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
O-(4-bromophenyl) ethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGODZBBMAUPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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